![molecular formula C12H19NO3 B11774052 (1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo es un compuesto orgánico complejo con una estructura bicíclica única. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales. Su estructura presenta un grupo terc-butilo, un grupo acetilo y un grupo carboxilato, lo que lo convierte en una molécula versátil para modificaciones químicas y reacciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,4R)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo bicíclico: El núcleo bicíclico se puede sintetizar mediante una reacción de Diels-Alder, donde un dieno y un dienófilo reaccionan en condiciones térmicas para formar la estructura bicíclica.
Introducción de grupos funcionales: El grupo terc-butilo se puede introducir mediante reacciones de alquilación, mientras que el grupo acetilo se puede agregar mediante reacciones de acilación utilizando cloruro de acetilo y una base como la piridina.
Carboxilación: El grupo carboxilato se puede introducir mediante reacciones de carboxilación, a menudo utilizando dióxido de carbono a alta presión y temperatura.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, condiciones de reacción mejoradas y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(1S,4R)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo acetilo se puede oxidar para formar ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El grupo terc-butilo se puede sustituir por otros grupos alquilo o arilo mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Haluros de alquilo, haluros de arilo, nucleófilos como aminas o tioles
Productos principales formados
Oxidación: Ácidos carboxílicos
Reducción: Alcoholes, aminas
Sustitución: Diversos derivados alquilo o arilo
Aplicaciones Científicas De Investigación
(1S,4R)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos debido a su estructura bicíclica.
Ciencia de los materiales: La estructura única del compuesto lo hace adecuado para el desarrollo de nuevos materiales con propiedades mecánicas o térmicas específicas.
Estudios biológicos: Se puede utilizar como una sonda para estudiar interacciones enzimáticas y unión a receptores debido a su complejidad estructural.
Aplicaciones industriales: El compuesto se puede utilizar en la síntesis de polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (1S,4R)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura bicíclica del compuesto le permite encajar en sitios de unión con alta especificidad, modulando la actividad del objetivo. Esto puede conducir a cambios en las vías bioquímicas, lo que finalmente resulta en el efecto terapéutico o industrial deseado.
Comparación Con Compuestos Similares
Compuestos similares
(1R,4S)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo: Un isómero estereoisómero con diferente disposición espacial, lo que afecta su reactividad y propiedades de unión.
5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo: Sin estereoquímica específica, este compuesto puede tener diferentes propiedades físicas y químicas.
5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxamida de terc-butilo:
Unicidad
(1S,4R)-5-Acetil-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo es único debido a su estereoquímica específica, que puede influir significativamente en su reactividad química, afinidad de unión y actividad biológica general. Esto lo convierte en un compuesto valioso para aplicaciones dirigidas en varios campos científicos.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl (1S,4R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10?/m0/s1 |
Clave InChI |
PKNQPQCDXARDCY-XMCUXHSSSA-N |
SMILES isomérico |
CC(=O)C1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


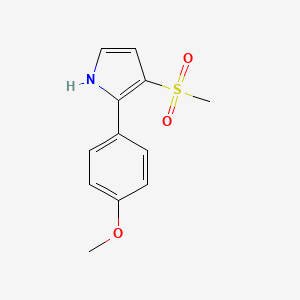


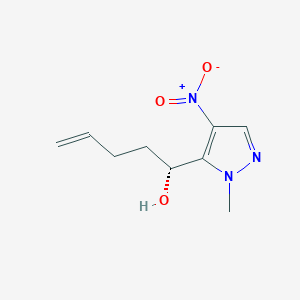
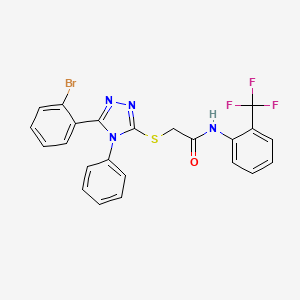
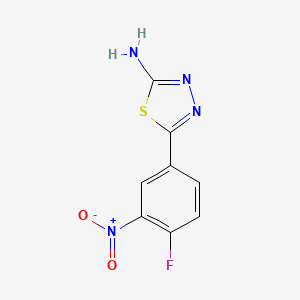
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)

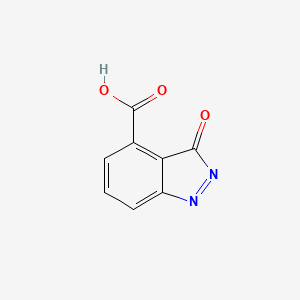
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
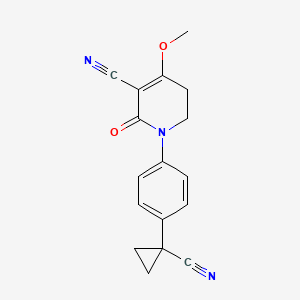
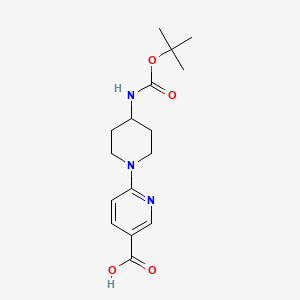

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
